![molecular formula C18H20FN3O3 B2766820 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone CAS No. 2034574-09-7](/img/structure/B2766820.png)
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone
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Description
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone
is a pyrimidine derivative . It falls under the class of pyrrolidines. It is used in scientific research for various applications, including drug discovery and development, molecular biology studies, and chemical synthesis.
Synthesis Analysis
The compound has been synthesized by researchers as a potential drug candidate due to its unique molecular structure and potential therapeutic effects. It is used as a building block in the preparation of bio-active compounds .Scientific Research Applications
Antifungal Drug Synthesis
This compound is a key intermediate in the synthesis of Voriconazole , a commercially marketed antifungal medication . Voriconazole has shown excellent activity against a wide range of yeasts and filamentous fungi, making it a promising agent for treating invasive infections caused by Aspergillus and other life-threatening fungi .
Improvement of Synthetic Routes
The synthesis of related compounds, such as 6-Ethyl-5-fluoropyrimidin-4-ol , has been improved by using formamide instead of formamidine acetate, which is a more cost-effective and simpler method . This advancement could be applied to the synthesis of our compound, potentially reducing material costs and simplifying the production process.
Industrial Production
The compound’s role in the synthesis of important pharmaceutical agents like Voriconazole suggests its potential for large-scale industrial production . Research into optimizing its synthesis could lead to more efficient manufacturing processes.
Analytical Chemistry
As a reference standard, this compound could be used in analytical chemistry to calibrate instruments or validate methods, particularly in the context of pharmaceutical quality control .
properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-3-14-16(19)17(21-11-20-14)25-12-8-9-22(10-12)18(23)13-6-4-5-7-15(13)24-2/h4-7,11-12H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVCUKBJHZNJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone |
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